molecular formula C22H26N2O8 B018973 4-Acetoxynisoldipine CAS No. 106666-00-6

4-Acetoxynisoldipine

Cat. No. B018973
M. Wt: 446.4 g/mol
InChI Key: IVTRFZZAHBRCGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Acetoxynisoldipine involves complex chemical reactions aimed at introducing specific functional groups to achieve desired properties. For instance, studies on the synthesis of antipyrine derivatives through reactions with various reagents highlight the methodology that could be akin to synthesizing 4-Acetoxynisoldipine derivatives. These synthetic routes offer insights into the regioselective synthesis methods that are critical in the preparation of specific inhibitors and other related compounds (Cunha et al., 2005; Sanz et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxynisoldipine and their derivatives has been extensively studied through techniques such as X-ray diffraction analysis. This has provided detailed insights into the arrangement of atoms within the molecules and how this structure affects their physical and chemical properties (S. Pang, R. Duggleby, L. Guddat, 2002).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetoxynisoldipine derivatives showcase a variety of interactions, such as nucleophilic substitutions and enzymatic synthesis processes, which are pivotal in understanding the compound's reactivity and potential applications in synthesis. Notably, the enzymatic synthesis of 4-hydroxyisoleucine through aldol condensation and amination steps presents a novel strategy that could be adapted for the synthesis of 4-Acetoxynisoldipine derivatives (Smirnov et al., 2007).

Physical Properties Analysis

Investigations into the physical properties of similar compounds have centered around their crystalline structure, solubility, melting points, and other characteristics that determine their behavior in different environments. The crystal structure analysis of yeast acetohydroxyacid synthase, for instance, provides valuable information that can be correlated with the physical stability and solubility of related compounds (S. Pang, R. Duggleby, L. Guddat, 2002).

Chemical Properties Analysis

The chemical properties of 4-Acetoxynisoldipine derivatives, such as reactivity, stability under various conditions, and interaction with biological molecules, are critical for their application in different fields. Studies on the enzymatic processes involving acetohydroxyacid synthase highlight the chemical behavior of compounds in biological systems, offering insights into their potential biochemical applications (Yadi Liu, Yanyan Li, Xiaoyuan Wang, 2016).

Scientific Research Applications

Neurophysiological Effects

  • Impact on Hippocampal Neurons : 4-Aminopyridine (4-AP), a compound related to 4-Acetoxynisoldipine, affects CA1 pyramidal cells in the hippocampus. This study used rat hippocampal slices to observe changes in membrane potential and synaptic transmission upon 4-AP application, which could be relevant for understanding neurological processes and diseases (Perreault & Avoli, 1989).

Biochemical Pathways

  • Enzymology and Biosynthetic Pathways : Acetohydroxy acid isomeroreductase, a key enzyme in the biosynthesis of amino acids like isoleucine, valine, and leucine, has been studied extensively. This enzyme, similar in function to compounds like 4-Acetoxynisoldipine, is a potential target for specific herbicides and fungicides, providing insights into plant and microbial biochemistry (Dumas et al., 2001).

Pharmacological and Therapeutic Potential

  • Potential in Treating Diseases : The review of 4-Hydroxyphenylpyruvate Dioxygenase and its inhibitors, including compounds structurally related to 4-Acetoxynisoldipine, reveals their role in physiological functions and as agents in herbicides and treatments for human diseases. This highlights the potential pharmacological applications of similar compounds (Santucci et al., 2017).

Cellular and Molecular Studies

  • Effects on Cellular Functions : Research has shown that certain metabolites of aceclofenac, a drug similar in structure to 4-Acetoxynisoldipine, can significantly affect cellular functions like matrix metalloproteinase production and proteoglycan release, indicating possible applications in treating conditions like arthritis (Akimoto et al., 2000).

Environmental and Toxicological Studies

  • Environmental Impact and Toxicity : The toxicological effects of 2,4-D, a herbicide structurally similar to 4-Acetoxynisoldipine, have been analyzed to understand its environmental impact and risks. This research provides insights into the potential environmental and health implications of related compounds (Zuanazzi et al., 2020).

properties

IUPAC Name

5-O-(2-acetyloxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTRFZZAHBRCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546811
Record name 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxynisoldipine

CAS RN

106666-00-6
Record name 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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